2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid
Overview
Description
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes.
Mechanism of Action
Result of Action
Some quinoline derivatives have been shown to have antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation .
Action Environment
The action of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances can affect the compound’s metabolism and excretion.
Preparation Methods
The synthesis of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Additionally, green and sustainable methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to minimize environmental impact . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid has numerous scientific research applications, including:
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
- 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid
- 2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid
- 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and advantages in certain applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-6-5-9(7-13(12)18)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METUEFNOMUIMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351272 | |
Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148887-61-0 | |
Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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